Paraclox
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Overview
Description
Paraclox is a chemical compound with the molecular formula C8H6ClNO3 . It is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Paraclox involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime . This intermediate is then reacted with thionyl chloride to produce this compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Paraclox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like or , leading to the formation of .
Reduction: Reduction reactions using or can convert this compound into .
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .
Common reagents and conditions used in these reactions include acidic or basic environments, heat , and solvents like ethanol or acetone . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Paraclox has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which Paraclox exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Paraclox can be compared with other similar compounds such as chloroxylenol and paracetamol . While all these compounds have antimicrobial properties, this compound is unique due to its specific chemical structure and the types of reactions it undergoes. Chloroxylenol, for instance, is primarily used as an antiseptic, whereas this compound has broader applications in scientific research and industry .
Similar compounds include:
Chloroxylenol: Known for its antiseptic properties.
Paracetamol: Widely used as an analgesic and antipyretic.
Phenol derivatives: Various phenol-based compounds with diverse applications in medicine and industry.
Properties
CAS No. |
34911-46-1 |
---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
(1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10-13)7(12)5-1-3-6(11)4-2-5/h1-4,11,13H/b10-8+ |
InChI Key |
YHOOPWNLHRKWEM-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NO)Cl)O |
Origin of Product |
United States |
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